2-phenyl-N-propylethenesulfonamide
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Overview
Description
2-phenyl-N-propylethenesulfonamide is an organic compound with the molecular formula C11H15NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethene chain, which is further substituted with a phenyl and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-propylethenesulfonamide typically involves the reaction of phenylacetonitrile with propylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired sulfonamide. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-propylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-phenyl-N-propylethenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-phenyl-N-propylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. Additionally, the phenyl and propyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-phenyl-N-propylethenesulfonamide include:
2-phenyl-2-propanol: An alcohol derivative with similar structural features.
Phenethylamine: A simple amine with a phenyl group attached to an ethyl chain.
2-phenylindole: An indole derivative with a phenyl group substitution.
Uniqueness
This compound is unique due to its combination of a sulfonamide group with a phenyl and propyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-phenyl-N-propylethenesulfonamide |
InChI |
InChI=1S/C11H15NO2S/c1-2-9-12-15(13,14)10-8-11-6-4-3-5-7-11/h3-8,10,12H,2,9H2,1H3 |
InChI Key |
XZBIJUUPQUTJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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